2-(Aminooxy)-N-(5-iodopyridin-2-yl)acetamide hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

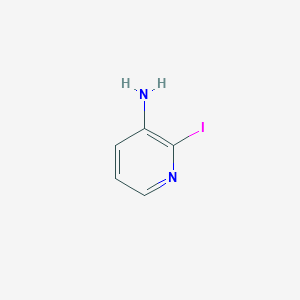

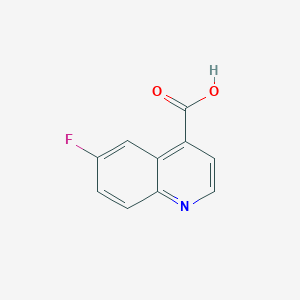

The synthesis of 2-aminopyridine derivatives, as described in the first paper, involves a catalyst-free method using acetamidine hydrochloride and 2-fluoropyridine. This method boasts high yield, chemoselectivity, and wide substrate adaptability, suggesting that similar conditions could potentially be applied to synthesize related compounds like "2-(Aminooxy)-N-(5-iodopyridin-2-yl)acetamide hydrochloride" .

Molecular Structure Analysis

The second paper provides a detailed analysis of the molecular structure of a synthesized compound, N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, including its crystallization in the orthorhombic crystal system and the presence of intermolecular hydrogen bonds. This information is valuable for understanding how similar compounds might crystallize and interact at the molecular level .

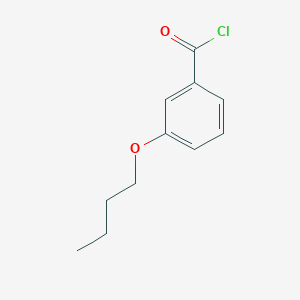

Chemical Reactions Analysis

The sixth paper discusses the reactivity of N-(3-chloro-1,4-dihydro-1,4-dioxo-2-naphthyl)acetamide with various aromatic amines, leading to the formation of different heterocyclic compounds. This suggests that "2-(Aminooxy)-N-(5-iodopyridin-2-yl)acetamide hydrochloride" could also undergo reactions with amines to form new structures .

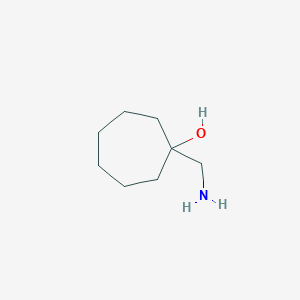

Physical and Chemical Properties Analysis

While the provided papers do not directly discuss the physical and chemical properties of "2-(Aminooxy)-N-(5-iodopyridin-2-yl)acetamide hydrochloride," they do provide insights into the properties of structurally related compounds. For example, the third paper describes the crystal structures and intermolecular interactions of acetamide derivatives, which could be similar to those of the compound . The fourth paper discusses intramolecular hydrogen bonding in a related compound, which could influence the stability and reactivity of "2-(Aminooxy)-N-(5-iodopyridin-2-yl)acetamide hydrochloride" .

Aplicaciones Científicas De Investigación

Evaluation of Carcinogenic Potential in Analogs : Research on thiophene analogs of known carcinogens, such as benzidine and 4-aminobiphenyl, provides a template for evaluating the carcinogenic potential of novel compounds, including the intricate process of synthesizing and assessing similar molecules (Ashby et al., 1978).

Toxicology and Biological Effects of Acetamide Derivatives : Insights into the toxicological profile and biological effects of acetamide and its derivatives, including their commercial importance and the biological consequences of exposure, could relate to the safety and application potential of similar compounds (Kennedy, 2001).

Clinical Practice Management with N-acetylcysteine : The role of N-acetylcysteine in managing conditions like cystic fibrosis illustrates how derivatives of related molecules could be used in clinical settings, highlighting potential therapeutic applications (Guerini et al., 2022).

Pharmacological Activities of Piracetam and its Derivatives : The wide range of biological activities associated with piracetam and its derivatives, including their impact on CNS disorders, provides a precedent for researching the pharmacological applications of novel compounds (Dhama et al., 2021).

Advances in Understanding AMPA Receptor Agonists : The antidepressant effects of AMPA receptor agonists offer a glimpse into how compounds affecting neurotransmitter receptors can be explored for psychiatric applications, suggesting an area where similar compounds might be researched (Yang et al., 2012).

Degradation of Pharmaceutical Compounds : Studies on the degradation of acetaminophen by advanced oxidation processes highlight the importance of understanding how chemical compounds break down in the environment, which could be relevant for assessing the environmental impact of novel compounds (Qutob et al., 2022).

Direcciones Futuras

Propiedades

IUPAC Name |

2-aminooxy-N-(5-iodopyridin-2-yl)acetamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8IN3O2.ClH/c8-5-1-2-6(10-3-5)11-7(12)4-13-9;/h1-3H,4,9H2,(H,10,11,12);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXZDFUMXZPXWBP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1I)NC(=O)CON.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClIN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60594718 |

Source

|

| Record name | 2-(Aminooxy)-N-(5-iodopyridin-2-yl)acetamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60594718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.52 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

321571-57-7 |

Source

|

| Record name | 2-(Aminooxy)-N-(5-iodopyridin-2-yl)acetamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60594718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Bromo-5-chlorobenzo[b]thiophene](/img/structure/B1288040.png)

![2-Bromo-1-[4-(2-furyl)phenyl]ethanone](/img/structure/B1288067.png)